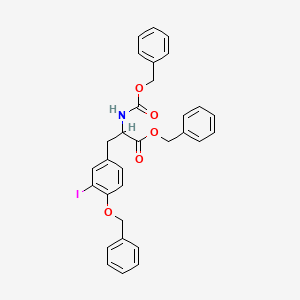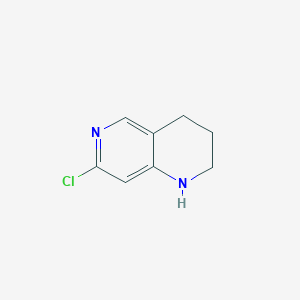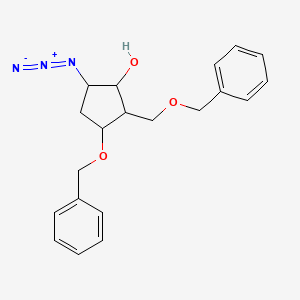
Benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(3-Yodo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo es un compuesto orgánico complejo que presenta una variedad de grupos funcionales, incluyendo un éster, una amina y un sustituyente aromático de yodo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(3-Yodo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo generalmente implica reacciones orgánicas de varios pasos. Una ruta posible podría involucrar los siguientes pasos:
Formación del grupo éster: Esto se puede lograr haciendo reaccionar un ácido carboxílico con alcohol bencílico en presencia de un agente deshidratante como el ácido sulfúrico.
Introducción del sustituyente de yodo: Este paso podría implicar una reacción de sustitución aromática electrófila usando yodo y un agente oxidante adecuado.
Formación del grupo amina: Esto se podría hacer protegiendo el grupo amina con un grupo protector de carbamato, seguido de desprotección después de que las reacciones deseadas estén completas.
Métodos de producción industrial
La producción industrial de estos compuestos complejos a menudo implica la optimización de la ruta sintética para maximizar el rendimiento y minimizar el costo. Esto puede incluir el uso de reactores de flujo continuo, el cribado de alto rendimiento de las condiciones de reacción y el uso de catalizadores para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(3-Yodo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo puede sufrir una variedad de reacciones químicas, incluyendo:
Oxidación: Los anillos aromáticos y el grupo éster pueden oxidarse en condiciones de oxidación fuertes.
Reducción: El sustituyente de yodo puede reducirse a un átomo de hidrógeno usando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El sustituyente de yodo puede ser reemplazado por otros grupos a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con un catalizador de paladio sobre carbón (Pd/C).
Sustitución: Yoduro de sodio (NaI) en acetona para reacciones de sustitución nucleofílica.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones específicas utilizadas. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir compuestos aromáticos desyodados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Como posible ligando para estudios de unión con proteínas o ácidos nucleicos.
Medicina: Como posible candidato a fármaco o precursor para la síntesis de fármacos.
Industria: Como intermediario en la producción de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-(3-Yodo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad a través de interacciones de unión. Los objetivos moleculares y las vías involucradas tendrían que ser dilucidados mediante estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
3-(3-Cloro-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo: Estructura similar pero con un sustituyente de cloro en lugar de yodo.
3-(3-Bromo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo: Estructura similar pero con un sustituyente de bromo en lugar de yodo.
Singularidad
La presencia del sustituyente de yodo en el 3-(3-Yodo-4-fenilmetoxifenil)-2-(fenilmetoxocarbonilamino)propanoato de bencilo puede conferir reactividad y propiedades únicas en comparación con sus análogos de cloro y bromo. El yodo es un átomo más grande y puede participar en diferentes tipos de reacciones químicas, como la adición oxidativa, que podría no ser tan favorable con el cloro o el bromo.
Propiedades
IUPAC Name |
benzyl 3-(3-iodo-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28INO5/c32-27-18-26(16-17-29(27)36-20-23-10-4-1-5-11-23)19-28(30(34)37-21-24-12-6-2-7-13-24)33-31(35)38-22-25-14-8-3-9-15-25/h1-18,28H,19-22H2,(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKRRRPVGNIWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol](/img/structure/B12291708.png)
![9,10,21,25-Tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide](/img/structure/B12291710.png)

![[3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12291738.png)
![benzyl N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B12291745.png)
![11-Hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione](/img/structure/B12291751.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B12291752.png)

![6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B12291757.png)
![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)


![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
